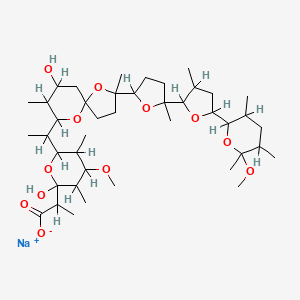

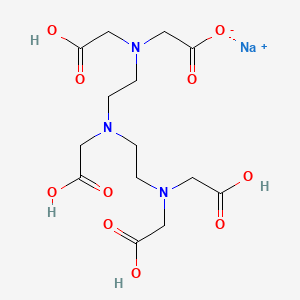

Glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)-, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethylenetriamine pentaacetic acid, sodium salt is a chelating agent that sequesters metal ions, preventing them from combining with other ingredients in a product . It is widely used in various industries due to its ability to form stable complexes with metal ions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of diethylenetriamine pentaacetic acid, sodium salt involves dissolving chloroacetic acid in deionized water to obtain a chloroacetic acid solution. Diethylenetriamine is then added to this solution, and the temperature is maintained between -20°C and 30°C. Sodium hydroxide is slowly added to the solution, controlling the reaction temperature. The reaction is preserved at 30-60°C for 2-5 hours after the sodium hydroxide is completely added. The pH of the reaction system is adjusted to 11.5, cooled to room temperature, and filtered .

Industrial Production Methods: In industrial settings, the production process involves similar steps but on a larger scale. Chloroacetic acid is added to a reaction vessel with deionized water and sodium hydroxide. Diethylenetriamine is then introduced, and the reaction is controlled at specific temperatures to ensure stability and yield .

Análisis De Reacciones Químicas

Types of Reactions: Diethylenetriamine pentaacetic acid, sodium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound reacts with metal ions in aqueous solutions, forming stable chelates. Common reagents include various metal salts, and the reactions are typically carried out in neutral to slightly alkaline conditions.

Major Products: The major products formed from these reactions are metal-chelate complexes, which are highly stable and soluble in water .

Aplicaciones Científicas De Investigación

Diethylenetriamine pentaacetic acid, sodium salt has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of diethylenetriamine pentaacetic acid, sodium salt involves the formation of stable complexes with metal ions. The compound has multiple coordination sites that bind to metal ions, preventing them from participating in other chemical reactions. This chelation process is crucial in various applications, including medical treatments where it helps in the elimination of radionuclides from the body through glomerular filtration into the urine .

Comparación Con Compuestos Similares

- Ethylenediaminetetraacetic acid (EDTA)

- Nitrilotriacetic acid (NTA)

- Diethylenetriaminepentaacetic acid calcium trisodium salt hydrate (CaNa3-DTPA)

Comparison: Diethylenetriamine pentaacetic acid, sodium salt has a higher affinity for metal ions compared to EDTA and NTA, making it more effective in forming stable complexes. Its ability to form octadentate complexes provides an advantage over EDTA, which typically forms hexadentate complexes . This unique property makes it particularly useful in applications requiring strong and stable chelation.

Propiedades

Número CAS |

7578-43-0 |

|---|---|

Fórmula molecular |

C14H22N3NaO10 |

Peso molecular |

415.33 g/mol |

Nombre IUPAC |

sodium;2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+1/p-1 |

Clave InChI |

UXIDHQPACNSJJP-UHFFFAOYSA-M |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)